3-Phenyl-2-(trifluoromethyl)thiophene
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Overview
Description
3-Phenyl-2-(trifluoromethyl)thiophene is an organic compound with the molecular formula C11H7F3S and a molecular weight of 228.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group and phenyl group attached to the thiophene ring confer unique chemical properties to this compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Action Environment
The action, efficacy, and stability of 3-Phenyl-2-(trifluoromethyl)thiophene can be influenced by various environmental factors. For instance, the temperature can affect the reaction of thiophene-2,5-dicarboxylic acid with SF4 and HF to produce 5-(trifluoromethyl)thiophene-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also used for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
3-Phenyl-2-(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiophene: A thiophene derivative with a trifluoromethyl group at the 2-position.
3-Fluorothiophene: A thiophene derivative with a fluorine atom at the 3-position.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: A thiophene derivative with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
3-Phenyl-2-(trifluoromethyl)thiophene is unique due to the presence of both a phenyl group and a trifluoromethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-phenyl-2-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3S/c12-11(13,14)10-9(6-7-15-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIZEPMWOUWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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